

Spectroscopic Profile of 3-Hydroxy-3-phenylpropanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3-Hydroxy-3-phenylpropanoic acid*

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This technical guide provides a detailed overview of the spectroscopic data for **3-Hydroxy-3-phenylpropanoic acid**, a significant molecule in various research domains, including drug development and metabolomics. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its spectral characteristics. Due to the limited availability of published experimental spectra for **3-Hydroxy-3-phenylpropanoic acid**, this guide presents a combination of predicted data from reputable sources and comparative experimental data from the closely related compound, 3-phenylpropionic acid, to provide a comprehensive analytical perspective.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **3-Hydroxy-3-phenylpropanoic acid**. For comparative purposes, data for 3-phenylpropionic acid is also included where relevant.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Data

Compound	Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Source
3-Hydroxy-3-phenylpropanoic acid (Predicted, D_2O)	~7.4	m	5H	Aromatic-H	HMDB
~5.1	t	1H	CH-OH	HMDB	
~2.8	d	2H	CH ₂	HMDB	
3-Phenylpropionic acid (Experimental, CDCl_3)	7.34 – 7.17	m	5H	Aromatic-H	[1]
2.97	t	2H	CH ₂ (α to phenyl)		[1]
2.69	t	2H	CH ₂ (α to COOH)		[1]

Table 2: ^{13}C NMR Data

Compound	Chemical Shift (δ) ppm	Assignment	Source
3-Hydroxy-3-phenylpropanoic acid (Predicted, D ₂ O)	~175	C=O (acid)	HMDB
	~142	Aromatic C (quaternary)	HMDB
	~129	Aromatic CH	HMDB
	~128	Aromatic CH	HMDB
	~126	Aromatic CH	HMDB
	~70	CH-OH	HMDB
	~45	CH ₂	HMDB
3-Phenylpropionic acid (Experimental)	179.04	C=O (acid)	[2]
	140.18	Aromatic C (quaternary)	[2]
	128.56	Aromatic CH	[2]
	128.24	Aromatic CH	[2]
	126.27	Aromatic CH	[2]
	35.59	CH ₂	[2]
	30.49	CH ₂	[2]

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands

Functional Group	Expected Wavenumber (cm ⁻¹)	Description
O-H (Carboxylic Acid)	3300-2500	Broad
O-H (Alcohol)	3500-3200	Broad
C-H (Aromatic)	3100-3000	Sharp
C-H (Aliphatic)	3000-2850	Sharp
C=O (Carboxylic Acid)	1725-1700	Strong, Sharp
C=C (Aromatic)	1600-1450	Medium to Weak
C-O (Alcohol)	1260-1050	Medium

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

Compound	Ionization Mode	[M+H] ⁺ (m/z)	Key Fragment Ions (m/z)	Source
3-Hydroxy-3-phenylpropanoic acid (Predicted)	ESI	167.06	Not Available	HMDB
3-(3-Hydroxyphenyl)propanoic acid (Experimental)	El	166 (M ⁺)	148, 120, 107, 91, 77	NIST

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A 400 MHz (or higher) NMR spectrometer.

- Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , D_2O). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).
- ^1H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a 90° pulse width, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.
- ^{13}C NMR Acquisition: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used. Key parameters include a 30° pulse width, a relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Sample Preparation: For solid samples, a small amount of the compound is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a Nujol mull can be prepared. For liquid samples, a thin film can be placed between two salt plates (e.g., NaCl or KBr).
- Data Acquisition: The spectrum is typically recorded from 4000 cm^{-1} to 400 cm^{-1} . A background spectrum is recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

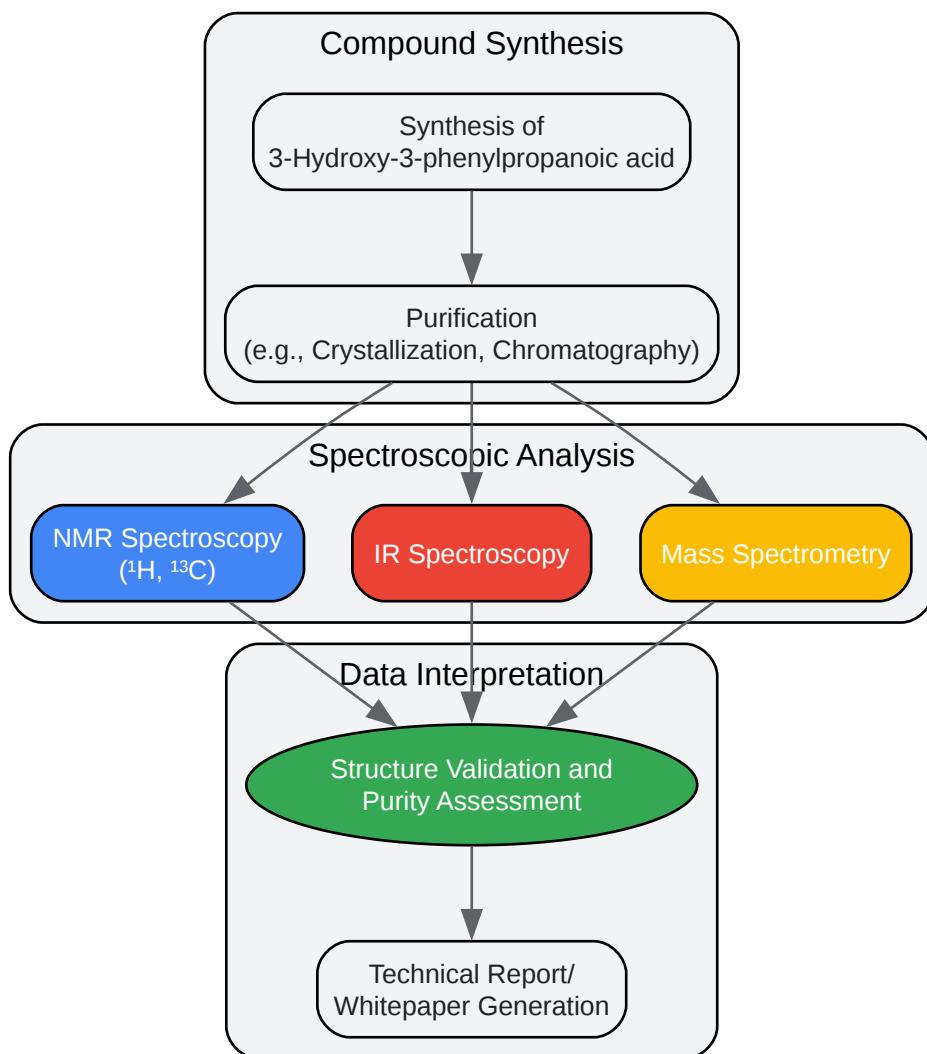
- Instrumentation: A mass spectrometer, often coupled with a chromatographic system such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
- Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. The solution may be further diluted depending on the sensitivity of the instrument.
- Data Acquisition:
 - For GC-MS: The sample is injected into the GC, where it is vaporized and separated on a capillary column before entering the mass spectrometer. Electron Ionization (EI) is a

common ionization technique.

- For LC-MS: The sample is injected into the LC system and separated on a column before being introduced into the mass spectrometer. Electrospray Ionization (ESI) is a common ionization technique for polar molecules like carboxylic acids. The mass spectrum is acquired over a relevant mass-to-charge (m/z) range.

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a synthesized chemical compound like **3-Hydroxy-3-phenylpropanoic acid**.



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Caption: Workflow for Spectroscopic Analysis.

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